Alprenolol belongs to the class of drugs known as beta blockers. It functions by blocking the action of catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors. The compound is also recognized for its antagonistic effects on serotonin receptors (5-HT1A and 5-HT1B) . Alprenolol was originally developed by AstraZeneca but is now available from various pharmaceutical manufacturers in generic forms .
The synthesis of Alprenolol can be achieved through several methods. One notable approach involves the reaction of 2-allylphenol with isopropylamine in the presence of a suitable catalyst. The process typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity.
A specific method for synthesizing a biotin-labeled derivative of Alprenolol involves the following steps:
The molecular formula of Alprenolol is , with a molar mass of approximately 249.354 g/mol . The structure features an allyl group attached to a phenoxy moiety, combined with an isopropylamino group. This configuration contributes to its pharmacological activity by facilitating interactions with beta-adrenergic receptors.
The three-dimensional conformation of Alprenolol is crucial for its binding affinity to these receptors. Structural analyses indicate that the presence of aromatic rings enhances the likelihood of forming inclusion complexes with cyclodextrins during chromatographic separations .
Alprenolol participates in several chemical reactions relevant to its pharmacological profile:
Alprenolol's mechanism involves non-selectively blocking beta-adrenergic receptors:
This dual action contributes to its effectiveness in treating hypertension and other cardiovascular disorders.
Alprenolol exhibits several notable physical and chemical properties:
Alprenolol has diverse applications in clinical settings:
Alprenolol (chemical name: 1-[2-(prop-2-en-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol) belongs to the aryloxypropanolamine class of beta-adrenergic antagonists. Its core structure comprises a phenoxy group linked to a propanolamine side chain via an ether bridge, with an allyl substituent at the ortho position of the phenyl ring and an isopropylamino group at the terminal end of the chain. The molecular formula is C₁₅H₂₃NO₂ for the free base, with a molecular weight of 249.35 g/mol [1] [4] [7]. The hydrochloride salt (C₁₅H₂₄ClNO₂; MW 285.81 g/mol) is commonly used in pharmaceutical applications [1] [8].
Key structural features include:
The SMILES notation is CC(C)NCC(O)COC1=CC=CC=C1CC=C, and the InChIKey is PAZJSJFMUHDSTF-UHFFFAOYSA-N [7] [8]. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the molecule adopts a folded conformation in solid state, facilitating optimal interaction with beta-adrenergic receptors [1].
Table 1: Structural and Physicochemical Properties of Alprenolol
Property | Value | Reference |
---|---|---|
Molecular Formula (Base) | C₁₅H₂₃NO₂ | [1] |
Molecular Weight (Base) | 249.35 g/mol | [4] |
SMILES | CC(C)NCC(O)COC1=CC=CC=C1CC=C | [7] |
LogP (Partition Coefficient) | 2.59–2.80 | [7] |
Water Solubility | 0.188–0.19 mg/mL (HCl salt) | [8] |
pKa (Basic Amine) | 9.67 | [8] |
Alprenolol functions as a competitive, reversible antagonist at beta-adrenergic receptors. It exhibits non-selectivity, binding both β₁ (cardiac) and β₂ (pulmonary/vascular) subtypes with similar affinity. This is mechanistically distinct from cardioselective agents (e.g., atenolol) that preferentially block β₁ receptors [3] [6]. The drug lacks β₃-adrenoceptor affinity, which differentiates it from beta-blockers like carvedilol [6].
Alprenolol also displays intrinsic sympathomimetic activity (ISA), a partial agonist effect that mildly stimulates beta-receptors while preventing endogenous catecholamines (epinephrine, norepinephrine) from exerting full effects. This property reduces resting bradycardia and peripheral vasoconstriction risks compared to non-ISA beta-blockers like propranolol [4] [6].
Beyond beta-receptors, alprenolol antagonizes serotonin receptors (5-HT₁ₐ and 5-HT₁B subtypes) at therapeutic concentrations. This multimodal activity may contribute to ancillary effects on vascular tone and central nervous system signaling [4] [6]. Notably, alprenolol inhibits type 1 5'-deiodinase, altering peripheral thyroid hormone metabolism by reducing triiodothyronine (T₃) generation while increasing reverse T₃ (rT₃) .
Table 2: Pharmacodynamic Profile of Alprenolol
Target | Affinity/Activity | Functional Consequence |
---|---|---|
β₁-Adrenoceptor | Antagonist (Kᵢ ≈ 10–20 nM) | Reduced heart rate, myocardial contractility |
β₂-Adrenoceptor | Antagonist (Kᵢ ≈ 10–20 nM) | Bronchoconstriction, reduced vasodilation |
5-HT₁ₐ Receptor | Antagonist (Moderate affinity) | Potential modulation of CNS effects |
5'-Deiodinase Enzyme | Inhibitor | Altered thyroid hormone conversion (T₄→T₃) |
Beta-blockers are pharmacologically categorized by lipophilicity, which profoundly impacts their distribution, metabolism, and central nervous system (CNS) penetration. Alprenolol is highly lipophilic (logP = 2.59–2.80), contrasting with hydrophilic agents like atenolol (logP = 0.16) [3] [5] [7]. This property arises from its unsubstituted phenyl ring and allyl side chain, which reduce hydrogen-bonding potential.
Consequences of Lipophilicity:
Table 3: Pharmacokinetic Comparison of Beta-Blockers by Lipophilicity
Property | Alprenolol (Lipophilic) | Atenolol (Hydrophilic) | Metoprolol (Moderate) |
---|---|---|---|
logP | 2.59–2.80 | 0.16 | 1.88–2.15 |
Absorption | >90% oral bioavailability | 50% oral bioavailability | >95% oral bioavailability |
CNS Penetration | High | Negligible | Moderate |
Primary Metabolism | Hepatic (CYP2D6) | Renal excretion | Hepatic (CYP2D6) |
Half-Life (hrs) | 2–3 | 6–9 | 3–7 |
Protein Binding | 80–90% | 3–15% | 10–12% |
Hydrophobicity also influences receptor-binding kinetics. Lipophilic beta-blockers exhibit faster association and dissociation rates at beta-receptors due to enhanced membrane partitioning. This may contribute to alprenolol’s rapid onset of action despite its short duration [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7